H-Pro-Pro-Asp-NH2 trifluoroacetate
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Overview
Description
H-Pro-Pro-Asp-NH2 trifluoroacetate is a peptide compound with the molecular formula C16H23F3N4O7 and a molecular weight of 440.37 g/mol.
Preparation Methods
The synthesis of H-Pro-Pro-Asp-NH2 trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
H-Pro-Pro-Asp-NH2 trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the peptide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups present in the peptide and the reagents used.
Scientific Research Applications
H-Pro-Pro-Asp-NH2 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in aldol reactions, which are important for the synthesis of complex organic molecules.
Biology: The peptide is utilized in studies involving protein-protein interactions and enzyme-substrate binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which H-Pro-Pro-Asp-NH2 trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, altering their activity and modulating biological processes. This interaction can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
H-Pro-Pro-Asp-NH2 trifluoroacetate can be compared to other similar peptide compounds, such as:
H-Pro-Pro-Gly-NH2 trifluoroacetate: This compound has a similar structure but with a glycine residue instead of aspartic acid.
H-Pro-Pro-Ser-NH2 trifluoroacetate: This peptide contains a serine residue, which can impart different chemical and biological properties.
H-Pro-Pro-Lys-NH2 trifluoroacetate: The presence of a lysine residue can affect the peptide’s charge and interactions with other molecules.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the trifluoroacetate group, which can influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5.C2HF3O2/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8;3-2(4,5)1(6)7/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20);(H,6,7)/t8-,9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNCFXYWGHEMS-PUBMXKGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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